molecular formula C11H12O B1329714 1-Methyl-2-tetralone CAS No. 4024-14-0

1-Methyl-2-tetralone

Cat. No.: B1329714
CAS No.: 4024-14-0
M. Wt: 160.21 g/mol
InChI Key: VGZQKUJGVYFKBP-UHFFFAOYSA-N
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Description

1-Methyl-2-tetralone (CAS 4024-14-0), a bicyclic ketone with the molecular formula C₁₁H₁₂O (molecular weight 160.21 g/mol), is a methyl-substituted derivative of 2-tetralone. Structurally, it features a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a ketone group at position 2 and a methyl group at position 1 (Figure 1). This compound is synthesized via regioselective methods, such as the Wittig-HTIB (Hydroxy(tosyloxy)iodo)benzene-mediated ring expansion of α-benzocycloalkenones .

Pharmaceutically, this compound serves as a precursor to bioactive molecules. For instance, its reaction with 1-N-(2-chloroethyl)piperidine yields Nepinalone, an antitussive agent . It also underpins the synthesis of dopamine agonists (e.g., rotigotine) and prostaglandin analogs (e.g., treprostinil), highlighting its versatility in CNS and cardiovascular drug development .

Properties

IUPAC Name

1-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZQKUJGVYFKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4024-14-0
Record name 3,4-Dihydro-1-methyl-2(1H)-naphthalenone
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Record name 1,2,3,4-Tetrahydro-1-methylnaphthalen-2-one
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Record name 4024-14-0
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Record name 1,2,3,4-tetrahydro-1-methylnaphthalen-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 1-methyl-1,2,3,4-tetrahydronaphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ketone functional group at the second position of the tetralone ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the oxidation of 1-methyl-1,2,3,4-tetrahydronaphthalene using oxidizing agents like chromic acid or potassium permanganate. This method is preferred due to its high yield and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety and methyl group undergo selective oxidation under controlled conditions:

  • Hydroperoxide Formation : Reaction with atmospheric oxygen generates 2-hydroperoxy-1-methyl-2-tetralone via triplet oxygen-mediated oxidation of the enol intermediate .
  • Epoxidation : Under acidic conditions, epoxidation of related tetralones (e.g., 4-methyl-1,2-dihydronaphthalene) leads to rearranged products, suggesting similar pathways for 1-methyl-2-tetralone .
Reagents/Conditions Products Key Findings References
O₂ (atmospheric), room temp2-Hydroperoxy-1-methyl-2-tetraloneQuantum-chemical studies confirm triplet oxygen involvement in enol oxidation.
H₂O₂, acidic mediaEpoxide derivativesRearrangement observed in analogous systems, yielding spirocyclic structures.

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes via catalytic hydrogenation or hydride agents:

  • Enantioselective Hydrogenation : Ruthenium(II) complexes with 1,4-diamine ligands achieve enantioselective reduction, producing chiral alcohols with >90% ee .
  • LiAlH₄/NaBH₄ : Non-selective reduction yields 1-methyl-2-tetralol as the primary product.
Reagents/Conditions Products Key Findings References
Ru(II)-1,4-diamine complexes(R)-1-Methyl-2-tetralolHigh enantioselectivity (up to 91% ee) under mild conditions.
LiAlH₄ in dry ether1-Methyl-2-tetralolQuantitative yield; requires anhydrous conditions.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the activated positions of the tetralone ring:

  • Halogenation : Chlorination/bromination at the 6- or 8-positions using SOCl₂ or Br₂/FeCl₃.
  • Alkylation : Phase-transfer catalysis with 1,5-dibromopentane and cinchona alkaloid-derived catalysts enables enantioselective alkylation (up to 88% ee) .
Reagents/Conditions Products Key Findings References
SOCl₂, reflux6-Chloro-1-methyl-2-tetraloneChlorine preferentially substitutes at the 6-position due to steric effects.
1,5-Dibromopentane, C7 (R)-(+)-1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetraloneOptimal catalyst (C7 ) identified via SAR studies.

Cyclization and Annulation

The tetralone scaffold participates in cycloadditions and annulations:

  • Friedel-Crafts Acylation : Siloxyalkynes react with Brønsted acids to form fused cyclohexenone derivatives .
  • Robinson Annulation : Forms bicyclic products, though competing byproducts (e.g., spiro compounds) are observed .
Reagents/Conditions Products Key Findings References
H₃O⁺, siloxyalkynesCyclohexenone derivativesBroad substrate scope; tolerates electron-rich arenes.
MeONa, ethyl iodideSpirocyclic byproductsCompeting pathways limit yields in Robinson annulation.

Enolate Chemistry

The enolate intermediate facilitates alkylation and cross-coupling:

  • Decarboxylative Allylic Alkylation (DAAA) : Enol carbonates undergo Pd-catalyzed allylation with high enantioselectivity (up to 91% ee) .
  • Vinylogous Aldol Reactions : Organocatalytic δ-selective aldol additions form chiral diheteroaryl alkanals .
Reagents/Conditions Products Key Findings References
Pd/(R,R)-L4 , enol carbonatesAllylated tetralonesDramatic improvement in ee compared to preformed enolates.
Cinchona alkaloid catalystsChiral diheteroaryl alkanalsSequential additions prevent undesired aldol condensates.

Scientific Research Applications

1-Methyl-2-tetralone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of tetralone derivatives in biological systems.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fragrances and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-tetralone involves its interaction with various molecular targets and pathways. The ketone functional group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents that can modulate the compound’s properties.

Comparison with Similar Compounds

2-Tetralone

  • Structure : Lacks the methyl substituent at position 1.
  • Reactivity: In palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), 2-tetralone produces racemic mixtures due to enolate equilibration, whereas 1-Methyl-2-tetralone achieves 80% enantiomeric excess (ee) under identical conditions. The methyl group stabilizes the palladium enolate, reducing racemization .
  • Enzyme Affinity : The enzyme CpdB shows higher catalytic efficiency for this compound (β-substituted) compared to unsubstituted 2-tetralone, likely due to steric and electronic effects .

1-Tetralone

  • Structure : Ketone at position 1 instead of 2.
  • Synthesis Challenges : Direct methylation of 1-tetralone often yields dimethylated byproducts, complicating purification. In contrast, this compound is synthesized via regioselective methods (e.g., HTIB-mediated rearrangements) .
  • Applications: 1-Tetralone derivatives are less prominent in asymmetric catalysis but are used in chiral auxiliaries for amino acid derivatization .

3-Methyl-2-tetralone

  • Structure : Methyl group at position 3 instead of 1.
  • Synthesis : Produced from 2-methyl-1-methylideneindan via HTIB, contrasting with this compound’s synthesis from 1-ethylideneindan. Regioselectivity is substrate-dependent .

Biochemical and Catalytic Performance

Compound Enzyme Affinity (Km, µM) Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) Asymmetric Catalysis (ee)
This compound 21* 1.2 × 10⁴ 80%
2-Tetralone 45 6.7 × 10³ Racemic
1-Decalone 21 1.2 × 10⁴ N/A

*Km values approximate for CpdB enzyme .

Pharmaceutical Relevance

  • This compound: Key intermediate for antitussive (Nepinalone) and anticancer (daunomycinone) agents .
  • 2-Tetralone : Precursor to idarubicine (antileukemic) but less utilized in asymmetric drug synthesis due to racemization issues .
  • 6-Methoxy-2-tetralone : Used in light-emitting devices; methoxy substitution alters electronic properties compared to methyl .

Biological Activity

1-Methyl-2-tetralone, a member of the tetralone family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that comprises a six-membered cyclohexane ring and a five-membered carbonyl-containing ring. The structural formula can be represented as follows:

C11H10O\text{C}_{11}\text{H}_{10}\text{O}

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Pharmacological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research has demonstrated that tetralone derivatives, including this compound, possess significant antimicrobial properties. For example, studies show that certain tetralones can inhibit the growth of various bacteria and fungi, although specific data on this compound's efficacy against particular strains is limited .
  • Anticancer Activity : The compound has been evaluated for its anticancer potential. One study reported that tetralone derivatives could inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition. For instance, derivatives similar to this compound demonstrated significant cytotoxic effects against KB cell lines with IC50 values ranging from 1 to 5 ppm .
  • Enzyme Inhibition : this compound and its analogs have shown potential as inhibitors of enzymes such as monoamine oxidase (MAO). Inhibitory activities against MAO-B have been noted, with some derivatives having IC50 values lower than 7.8 × 10^-4 μM . The mechanism of action is believed to involve hydrophobic interactions and hydrogen bonding with enzyme active sites.

The mechanisms through which this compound exerts its biological effects include:

  • Hydrophobic Interactions : The compound's hydrophobic regions facilitate binding to enzyme active sites, enhancing inhibitory activity against targets like CYP24A1 and MAO-B .
  • Structural Modifications : Variations in substituents on the tetralone scaffold can significantly influence biological activity. For instance, modifications leading to increased conjugation may reduce flexibility and alter binding affinities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that certain tetralones could effectively inhibit the growth of cancer cell lines such as HeLa and A549. The results indicated that modifications in the tetralone structure could enhance anticancer efficacy .
  • Antimicrobial Efficacy : In a comparative study of various tetralones, it was found that some exhibited significant antibacterial activity against strains like E. coli and Staphylococcus aureus, although specific data for this compound was not always isolated .
  • Enzyme Inhibition Studies : A detailed investigation into enzyme inhibition revealed that certain derivatives showed selective inhibition profiles against MAO-A and MAO-B, suggesting potential for therapeutic applications in neurological disorders .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityTest Organism/Cell LineIC50 Value (μM)Reference
AnticancerKB Cell Line1 - 5
AntimicrobialE. coliNot specified
MAO-B InhibitionHuman MAO-B<0.00078

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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